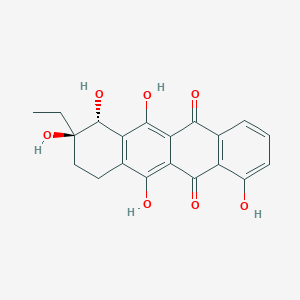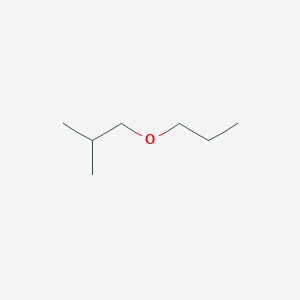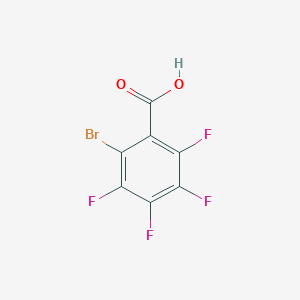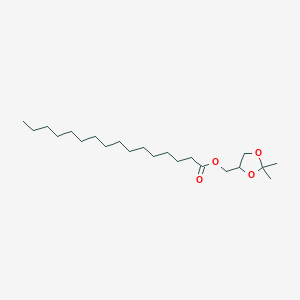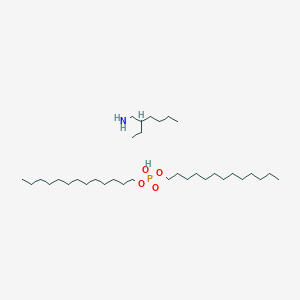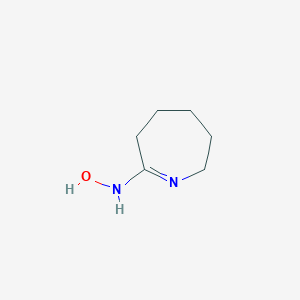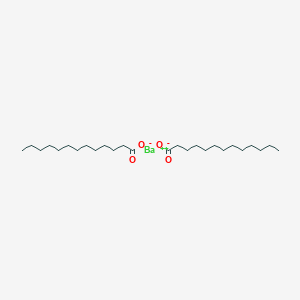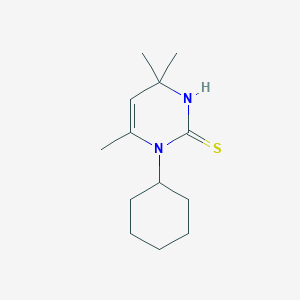
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS and is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions for its applications.
Wirkmechanismus
The mechanism of action of DMTS is not fully understood, but it is believed to act as a sulfur transfer agent in various reactions. It has been reported to transfer sulfur to various substrates, including alkenes, alkynes, and heterocycles.
Biochemical and Physiological Effects:
DMTS has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMTS in lab experiments are its easy synthesis, high stability, and excellent catalytic activity. However, the limitations of using DMTS in lab experiments are its toxicity and potential environmental hazards.
Zukünftige Richtungen
DMTS has a wide range of potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. Some of the future directions for the applications of DMTS are:
1. Development of new synthetic methods using DMTS as a catalyst
2. Investigation of the mechanism of action of DMTS in various reactions
3. Development of new drugs based on the antioxidant and anti-inflammatory properties of DMTS
4. Investigation of the potential environmental hazards of DMTS and the development of safer methods for its synthesis and use.
Conclusion:
DMTS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its easy synthesis, high stability, and excellent catalytic activity make it a potential candidate for the development of new synthetic methods and drugs. However, its toxicity and potential environmental hazards should be taken into consideration while using it in lab experiments. Further research is needed to fully understand the mechanism of action of DMTS and its potential applications in various fields.
Synthesemethoden
DMTS can be synthesized by reacting 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinone with hydrogen sulfide gas. The reaction takes place in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMTS has been extensively used in scientific research for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. This compound has been found to exhibit excellent catalytic activity in various organic reactions, including the synthesis of heterocyclic compounds.
Eigenschaften
CAS-Nummer |
18957-54-5 |
|---|---|
Molekularformel |
C13H22N2S |
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
3-cyclohexyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H22N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
WGGCPTVCEJTPMF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(N=C(N1C2CCCCC2)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2CCCCC2)(C)C |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2CCCCC2)(C)C |
Andere CAS-Nummern |
18957-54-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
